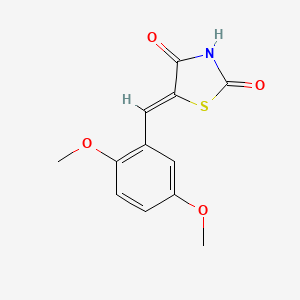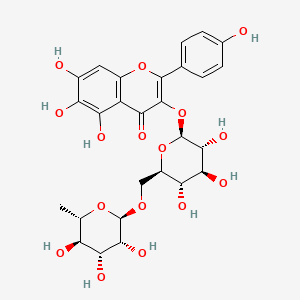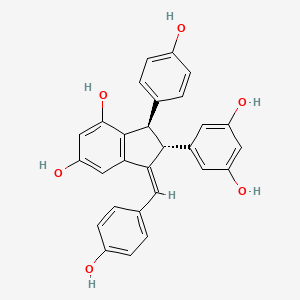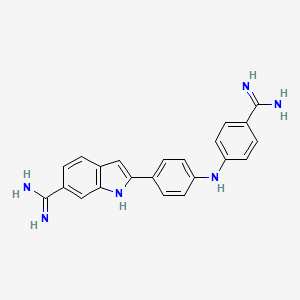
2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane
Vue d'ensemble
Description
The compound “2,2-Bis[4-(trifluoromethyl)phenyl]-5,5-bithiazole” is used as an n-type semiconductor for OFET devices. It forms a closely packed 2-dimensional columnar structure leading to a high performance n-type FET .
Synthesis Analysis
A new trifluoromethyl-substituted diamine monomer, 2,2-bis [4- (4-amino-2-trifluoromethylpenoxy)phenyl]sulfone ( II ), was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Chemical Reactions Analysis
The corresponding PIs were synthesized through traditionally thermally polycondensation with bis [4- (4-amino-2-trifluoromethylphenoxy)phenyl]ether (II) and various commercial aromatic dinahydrides .
Physical And Chemical Properties Analysis
These fluorinated PIs exhibited high organo-solubility in common organic solvents and mechanical properties of tensile strengths of 92–116 MPa, tensile moduli of 2.0–42.3 GPa, elongations at break of 10–36%. Meanwhile, they also exhibited glass transition temperatures ( Tgs) of 215–265°C, 10 wt % weight-loss temperatures of 525–597°C in N 2 .
Mécanisme D'action
The mechanism of action of 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane is not well understood. However, it is believed that its reactivity is due to its ability to undergo a variety of reactions, including Friedel-Crafts alkylation and Michael addition. In addition, it is believed that the presence of the trifluoromethyl groups on the phenyl ring increases the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that it may have some effects on the nervous system. In addition, it has been suggested that it may have some anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane in laboratory experiments are its low cost and its ease of use. In addition, it is a relatively nontoxic compound, making it a safe reagent to work with. However, there are some limitations to its use, as it is volatile and can be difficult to handle.
Orientations Futures
The potential future directions for 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane include its use in the synthesis of novel polymers, the development of new pharmaceuticals, and the development of new agrochemicals. In addition, it could be used in the synthesis of complex molecules and in the formation of organometallic complexes. Finally, further research into its biochemical and physiological effects could lead to new therapeutic applications.
Applications De Recherche Scientifique
2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane has been used extensively in scientific research, particularly in the fields of biochemistry and organic chemistry. For example, it has been used in the synthesis of polymers, in the synthesis of pharmaceuticals, and in the synthesis of agrochemicals. In addition, it has been used in the formation of organometallic complexes and in the synthesis of complex molecules.
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-2,2-bis[4-(trifluoromethyl)phenyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O/c1-10-15(24-10,11-2-6-13(7-3-11)16(18,19)20)12-4-8-14(9-5-12)17(21,22)23/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLHBKIUZSCJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid](/img/structure/B3039196.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B3039202.png)
![4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B3039203.png)

![Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B3039207.png)


![1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3039213.png)
![1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4yl]piperazine](/img/structure/B3039214.png)
![1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3039215.png)